N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Description
N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a sulfonamide group, a dichlorophenyl group, and a trifluoroethyl group
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3N3O2S/c13-10-3-1-2-8(11(10)14)4-19-23(21,22)9-5-18-20(6-9)7-12(15,16)17/h1-3,5-6,19H,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZODOFHVEGTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNS(=O)(=O)C2=CN(N=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a dichlorobenzyl halide.
Addition of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as polymers or coatings that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dichlorophenyl and trifluoroethyl groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
- N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-thiol
- N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-amine
Uniqueness
Compared to similar compounds, N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the trifluoroethyl group provides increased metabolic stability and lipophilicity, which can improve the compound’s pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
